molecular formula C9H8BrNO2 B2780372 8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 108959-12-2

8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2780372
CAS No.: 108959-12-2
M. Wt: 242.072
InChI Key: FMOZIFYYHSGUMU-UHFFFAOYSA-N
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Description

8-Bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 108959-12-2) is a high-value benzoxazinone derivative offered as a solid for research applications . This compound serves as a versatile chemical intermediate, particularly in the synthesis of novel heterocyclic compounds with potential biological activity via methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The rigid, planar 2H-1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, known to exhibit a wide spectrum of biological activities such as antimicrobial, antifungal, and anticonvulsant effects . Recent research highlights its significant potential in anticancer drug discovery. Compounds based on this structure can act as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a promising target for the treatment of hematologic malignancies . Furthermore, novel derivatives have demonstrated the ability to induce DNA damage, trigger apoptosis, and activate autophagy pathways in tumor cells, showing notable inhibitory activity against liver cancer cell lines . Other research avenues include the development of platelet aggregation inhibitors based on the benzoxazin-3(4H)-one core . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

8-bromo-6-methyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5-2-6(10)9-7(3-5)11-8(12)4-13-9/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOZIFYYHSGUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the bromination of 6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or other reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in solvents like ether or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides or hydroxylated products.

Scientific Research Applications

Introduction to 8-Bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

This compound is a heterocyclic compound with significant potential in various scientific research applications. This compound, characterized by its unique structural properties, has garnered attention in fields such as medicinal chemistry, agricultural science, and materials science. This article explores its applications, synthesizing insights from diverse sources.

Medicinal Chemistry

This compound has been explored for its pharmaceutical applications , particularly in the development of novel therapeutic agents. Research indicates that benzoxazine derivatives exhibit anti-inflammatory and anti-cancer properties. For example, studies have demonstrated that modifications to the benzoxazine core can enhance biological activity against various cancer cell lines .

Case Study: Anti-Cancer Activity

A study published in MDPI highlighted the synthesis of benzoxazinones and their derivatives, including this compound. The results showed promising cytotoxic effects against tumor cells, suggesting potential for further drug development .

Agricultural Applications

The compound has also been investigated for its agricultural applications , particularly as a pesticide or herbicide. Its structural features may confer specific biological activities that inhibit plant pathogens or pests.

Research Findings

Research indicates that certain benzoxazine derivatives can act as natural herbicides, providing an eco-friendly alternative to synthetic chemicals. The unique properties of this compound may allow it to function effectively in this capacity .

Material Science

In material science, compounds like this compound are being studied for their polymerization properties . These compounds can serve as monomers or cross-linkers in the synthesis of advanced materials.

Application Example

Benzoxazine-based polymers have been noted for their thermal stability and mechanical properties, making them suitable for high-performance applications in coatings and composites .

General Synthetic Route

  • Starting Materials : The synthesis often begins with anthranilic acid and appropriate aldehydes or ketones.
  • Reaction Conditions : Various conditions such as thermal heating or microwave irradiation can be employed to facilitate cyclization and formation of the oxazine ring.
  • Purification : The final product is purified using techniques such as column chromatography to yield high-purity compounds suitable for further application studies.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of anti-cancer agentsPromising cytotoxic effects against tumors
Agricultural SciencePotential use as eco-friendly herbicidesEffective against plant pathogens
Material ScienceUtilization in polymer synthesis for advanced materialsHigh thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzoxazinone scaffold significantly impacts biological activity and physicochemical properties:

Compound Substituents Molecular Weight XLogP3 Key Findings
8-Bromo-6-methyl derivative Br (8), CH₃ (6) 256.09* 2.4* Enhanced lipophilicity and steric bulk; potential for kinase inhibition .
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one Br (7) 242.01 2.1 Regioselective synthesis via Cu(I) catalysis; anticancer activity via NF-κB inhibition .
6-Chloro-8-nitro derivative Cl (6), NO₂ (8) 257.62 1.8 Higher electrophilicity due to nitro group; intermediate for amino derivatives .
6-Bromo-8-fluoro derivative Br (6), F (8) 246.03 1.9 Dual halogenation reduces metabolic stability compared to alkyl groups .

*Calculated values based on structural analogs (e.g., 8-bromo-6-methoxy-2-methyl derivative: MW 272.09, XLogP3 1.9 ).

Key Observations :

  • Bromine vs. Chlorine: Bromine’s larger atomic radius enhances van der Waals interactions in hydrophobic enzyme pockets, as seen in Trypanosoma brucei N-myristoyltransferase inhibitors .
  • Methyl vs. Methoxy : Methyl groups improve metabolic stability compared to methoxy, which may undergo demethylation .

Anticancer Activity :

  • The 8-bromo-6-methyl derivative shares structural similarities with PI3K/mTOR dual inhibitors (e.g., 4-phenyl derivatives), where substituents at the 6- and 8-positions optimize kinase binding .
  • In contrast, pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives (e.g., compound NPO) demonstrate potent NF-κB inhibition, highlighting the role of nitrogen incorporation in the fused ring for DNA-binding interference .

Enzyme Inhibition :

  • Platelet Aggregation : 2H-benzo[b][1,4]oxazin-3(4H)-ones with electron-withdrawing groups (e.g., nitro, bromo) at the 8-position show enhanced inhibitory effects on platelet aggregation compared to alkyl-substituted analogs .
  • BRD4 Binding: 2,2-Dimethyl substitution on the oxazinone ring improves BRD4(1) binding (IC₅₀ = 1.99 μM for compound 25), whereas methyl groups at the 6-position (as in the target compound) may reduce steric hindrance .

Biological Activity

8-Bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, with the chemical formula C₉H₈BrN₁O₂ and a molecular weight of 242.07 g/mol, is a heterocyclic compound notable for its potential biological activities. Its structure features a fused benzene and oxazine ring, which contributes to its unique chemical properties and therapeutic potential. This article explores the biological activity of this compound, including its synthesis, interaction with biological targets, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of sulfonhydrazides with internal alkynes, leading to the formation of a quaternary spirocyclization intermediate. This pathway allows for the customization of substituents on the oxazine ring, resulting in various derivatives with distinct properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial and moderate antifungal activities. In studies involving similar compounds, it was found that certain structural modifications can enhance these properties. For instance, compounds with electron-rich groups on the benzene ring demonstrated improved cellular activity against various bacterial strains .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies have shown that derivatives containing similar moieties can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The structure-activity relationship (SAR) analyses suggest that specific substitutions at certain positions significantly influence their antitumor efficacy. For example, compounds with methyl or methoxy groups at specific positions exhibited superior antiproliferative activity compared to others .

The mechanism by which this compound exerts its biological effects may involve interactions with various enzymes and receptors. Preliminary studies suggest that it may modulate pathways related to inflammation and cancer progression. Detailed interaction studies are essential for understanding its therapeutic potential and mechanisms of action .

Case Studies

Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Case Study 2: Anticancer Efficacy
In another investigation focused on anticancer properties, several derivatives were tested against A549 and MDA-MB-231 cells. Compounds exhibiting IC50 values comparable to standard chemotherapeutics like 5-fluorouracil were identified. The study highlighted the importance of specific substituents in enhancing cytotoxicity against these cancer cell lines .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
6-Bromo-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one943995-18-4Contains a methoxy groupEnhanced antibacterial activity
7-Bromo-6-methylbenzo[b][1,4]oxazine108959-12-2Variation in bromine positionAltered reactivity and potential
6-Bromo-2-methylbenzo[b][1,4]oxazine121564-97-4Lacks carbonyl groupDifferent biological profiles

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing 8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, and how can reaction progress be monitored?

  • Methodology : The compound can be synthesized via cyclization of substituted phenols with chloroacetyl chloride derivatives. For example, 2-amino-4-bromo-6-methylphenol reacts with chloroacetyl chloride in the presence of potassium carbonate and a crown ether (e.g., 18-crown-6) in DMF to form the benzoxazinone core . Reaction progress is monitored via TLC using mobile phases like hexane:ethyl acetate (2:1) or cyclohexane:ethyl acetate (2:1), with UV visualization .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

  • Methodology : Characterization involves a combination of techniques:

  • 1H/13C NMR : Peaks corresponding to the bromo and methyl substituents (e.g., δ ~2.5 ppm for methyl groups, splitting patterns for aromatic protons near bromine) .
  • Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., 228.045 g/mol for the bromo-methyl derivative) .
  • FT-IR : Absorbance bands for C=O (~1705 cm⁻¹) and C-Br (~528 cm⁻¹) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) to consider during handling?

  • Key Data :

  • Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) based on structural analogs .
  • Stability : Susceptible to hydrolysis under strong acidic/basic conditions due to the oxazinone ring. Store in inert atmospheres at low temperatures .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the benzoxazinone core be addressed?

  • Methodology : Copper(I)-catalyzed one-pot reactions enable regioselective modifications. For instance, propargylation at the 4-position of 7-bromo derivatives followed by click chemistry with aromatic aldehydes yields hybrid structures . Optimizing catalysts (e.g., CuI) and solvent systems (acetonitrile) improves selectivity .

Q. What computational tools are effective for predicting biological activity or SAR?

  • Approach :

  • Molecular Docking : Used to study interactions with targets like bacterial enzymes (e.g., MenB in Mycobacterium tuberculosis) .
  • QSAR Models : Correlate substituent electronic effects (e.g., bromine’s electron-withdrawing nature) with antimicrobial activity .

Q. How do structural modifications (e.g., replacing methyl with methoxy) impact biological efficacy?

  • Case Study : Methoxy groups enhance solubility but reduce antifungal activity compared to methyl groups in benzo[b][1,4]oxazin-3(4H)-one derivatives . SAR studies suggest methyl groups improve membrane permeability in anti-tuberculosis assays .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data?

  • Resolution :

  • Reproducibility : Verify reaction conditions (e.g., catalyst purity, solvent drying).
  • Multi-Technique Validation : Cross-check NMR assignments with HSQC/HMBC for ambiguous protons .
  • Crystallography : Single-crystal X-ray diffraction resolves positional isomerism (e.g., bromine vs. methyl orientation) .

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